Solifenacin hydrochloride Solifenacin hydrochloride Solifenacin Hcl(YM905 Hcl; Vesicare Hcl) is a muscarinic receptor antagonist.IC50 value:Target: muscarinic receptorSolifenacin Hcl (YM905; Vesicare) is a prescription medication used to treat certain bladder problems.
Brand Name: Vulcanchem
CAS No.: 180468-39-7
VCID: VC0003585
InChI: InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
SMILES: C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Molecular Formula: C23H27ClN2O2
Molecular Weight: 398.9 g/mol

Solifenacin hydrochloride

CAS No.: 180468-39-7

VCID: VC0003585

Molecular Formula: C23H27ClN2O2

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

Solifenacin hydrochloride - 180468-39-7

Description

Solifenacin hydrochloride is a pharmaceutical compound used primarily in the treatment of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO). It is marketed under the brand name Vesicare among others. Solifenacin belongs to the class of antimuscarinic drugs, which work by blocking the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing bladder contractions and improving symptoms of urinary urgency, frequency, and incontinence .

Pharmacokinetics

Solifenacin hydrochloride is administered orally and reaches peak plasma concentrations within 3 to 8 hours. It has a high plasma protein binding of about 98%, which contributes to its long elimination half-life of 45 to 68 hours, allowing for once-daily dosing . The drug is metabolized primarily by the liver enzyme CYP3A4, with one active metabolite, 4R-hydroxysolifenacin, and several inactive metabolites .

Pharmacokinetic Parameters:

ParameterValue
Peak Plasma Concentration Time3-8 hours
Plasma Protein Binding98%
Elimination Half-Life45-68 hours
MetabolismCYP3A4

Clinical Use

Solifenacin hydrochloride is indicated for the treatment of overactive bladder with symptoms of urinary incontinence, urgency, and frequency. It is also approved for treating neurogenic detrusor overactivity in children aged two years and older .

Clinical Efficacy:

  • Overactive Bladder: Solifenacin significantly reduces symptoms of urgency and incontinence, improving quality of life for patients .

  • Neurogenic Detrusor Overactivity: Clinical trials have shown that solifenacin increases bladder capacity and reduces incontinence episodes in pediatric patients .

Side Effects and Interactions

Common side effects of solifenacin include dry mouth, constipation, and urinary tract infections. Serious side effects may include urinary retention, QT prolongation, and anaphylaxis . Solifenacin can interact with drugs that inhibit CYP3A4, such as ketoconazole, leading to increased solifenacin levels .

Common Side Effects:

  • Dry mouth

  • Constipation

  • Urinary tract infections

Serious Side Effects:

  • Urinary retention

  • QT prolongation

  • Anaphylaxis

Research Findings

Recent studies have demonstrated the efficacy and tolerability of solifenacin in treating overactive bladder symptoms. A study in Korean patients showed significant improvements in OAB symptoms with a fixed dose of 5 mg solifenacin . Another study comparing solifenacin with propiverine found that solifenacin was more effective in reducing daytime frequency and urgency incontinence .

Study Outcomes:

StudyOutcome
Korean StudySignificant reduction in OAB symptoms with 5 mg solifenacin
Comparative StudySolifenacin more effective than propiverine in reducing daytime frequency and urgency incontinence
CAS No. 180468-39-7
Product Name Solifenacin hydrochloride
Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
IUPAC Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
Standard InChIKey YAUBKMSXTZQZEB-VROPFNGYSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl
SMILES C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Canonical SMILES C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Synonyms [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Reference [1]. Ronald A. Smulders et al. Pharmacokinetics and Safety of Solifenacin Succinate in Healthy Young Men. J Clin Pharmacol September 2004 vol. 44 no. 9 1023-1033 [2]. Krishna SR, Rao BM, Rao NS.A validated rapid stability-indicating method for the determination of related substances in solifenacin succinate by ultra-fast liquid chromatography.J Chromatogr Sci. 2010 Nov;48(10):807-10. [3]. Ohtake A, Sato S, Sasamata M, Miyata K.The forefront for novel therapeutic agents based on the pathophysiology of lower urinary tract dysfunction: ameliorative effect of solifenacin succinate (Vesicare), a bladder-selective antimuscarinic agent, on overactive bladder symptoms, especially urgency episodes.J Pharmacol Sci. 2010;112(2):135-41. Epub 2010 Feb 4. [4]. Hoffstetter S, Leong FC.Solifenacin succinate for the treatment of overactive bladder.Expert Opin Drug Metab Toxicol. 2009 Mar;5(3):345-50. [5]. Choo MS, Lee JZ, Lee JB, Kim YH, Jung HC, Lee KS, Kim JC, Seo JT, Paick JS, Kim HJ, Na YG, Lee JG.Efficacy and safety of solifenacin succinate in Korean patients with overactive bladder: a randomised, prospective, double-blind, multicentre study.Int J Clin Pract. 2008 Nov;62(11):1675-83.
PubChem Compound 154058
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator